3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methoxy groups at specific positions on the ring structure imparts unique chemical properties to this compound .
Vorbereitungsmethoden
The synthesis of 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 3-bromo-5-methoxypyridine as a starting material, which undergoes a series of reactions including bromination, methoxylation, and cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 3-Methyl-4,6-dimethoxypyrazolo[1,5-A]pyridine
- 3-Chloro-4,6-dimethoxypyrazolo[1,5-A]pyridine
- 3-Fluoro-4,6-dimethoxypyrazolo[1,5-A]pyridine
These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities .
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
3-bromo-4,6-dimethoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-6-3-8(14-2)9-7(10)4-11-12(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
HMLDZCQBNMRNIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CN2C1=C(C=N2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.